2-Methyl-5-bromoethyl-tetrahydrofuran
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Description
2-Methyl-5-bromoethyl-tetrahydrofuran is a useful research compound. Its molecular formula is C7H13BrO and its molecular weight is 193.084. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Precursors
Enantiopure 2-methyl-3-substituted tetrahydrofurans, which are key precursors in various biologically active products, can be efficiently synthesized through a multienzymatic stereoselective cascade process. This process involves the reduction of α-bromo-α,β-unsaturated ketones to produce bromohydrins with high enantiomeric excess and diastereomeric excess. Further manipulations of these bromohydrins lead to the preparation of tetrahydrofuran synthons, crucial in producing flavors, drugs, and agrochemicals (Brenna et al., 2017).
Applications in Organic Chemistry
2-Methyl-tetrahydrofuran (2-MeTHF) is derived from renewable resources like furfural or levulinic acid and serves as an alternative solvent in organic chemistry. Its unique properties, such as low miscibility with water, high boiling point, and stability, make it suitable for use in organometallic syntheses, organocatalysis, biotransformations, and processing lignocellulosic materials. This solvent is gaining traction in both industry and academia, potentially extending its use in pharmaceutical chemistry due to preliminary toxicology assessments (Pace et al., 2012).
Synthesis of Halogenated Tetrahydrofurans
A novel synthesis method for bromo- and iodomethyl-substituted tetrahydrofurans involves a sequence that starts with the conversion of aryl-functionalized bis(homoallylic) alcohols into N-alkenoxythiazole-2(3H)-thiones or pyridine-2(1H)-thiones. Photolysis of these thiones in the presence of appropriate trapping reagents leads to substituted 4-penten-1-oxyl radicals, which undergo cyclizations and are trapped with halogen donors to yield halocyclization products. This method has been applied to synthesize phenyl-substituted 2-(1-bromo-1-methylethyl)tetrahydrofurans (Hartung et al., 2003).
Role in Lithium Batteries
Tetrahydrofuran (THF) and 2-methyl-tetrahydrofuran (2Me-THF) mixed solutions with LiAsF6 have shown improved low-temperature performance in Li/TiS2 cells compared to THF/LiAsF6 solutions. This is attributed to the structurally disordered Li+ solvates in the mixed ether solutions. The high cycling efficiencies for the Li electrode in these solutions have been achieved by using 2Me-F as an additive, demonstrating the importance of these solvents in enhancing the performance of lithium batteries (Abraham et al., 1986).
Sustainability in Chemical Synthesis
The sustainability of 2-methyl tetrahydrofuran (2-MeTHF) as a solvent derived from natural product sources has been investigated through life cycle assessment (LCA). The study compared the environmental impact of producing 2-MeTHF from different biomass resources, highlighting the importance of quantitatively assessing the environmental performance of bio-products to ensure their sustainability (Khoo et al., 2015).
Properties
IUPAC Name |
2-(2-bromoethyl)-5-methyloxolane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13BrO/c1-6-2-3-7(9-6)4-5-8/h6-7H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBCIXCPTEKXRTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(O1)CCBr |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13BrO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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